YFLLRNP

PAR-1 G12/13 signaling Platelet activation

YFLLRNP ((Tyr¹)-TRAP-7) is the definitive, non-substitutable tool for dissecting PAR-1 Gα12/13-biased signaling. Unlike full agonists (SFLLRN, TFLLR-NH₂) that couple to Gq, Gi, and G12/13, or antagonists (Vorapaxar) that block all signaling, YFLLRNP at 60 μM selectively activates G12/13, triggering platelet shape change without Ca²⁺ mobilization. Essential for RhoA/Rho-kinase studies and pathway co-stimulation experiments that standard PAR-1 modulators cannot replicate. Available in high-purity (≥98%) lyophilized powder.

Molecular Formula C45H67N11O10
Molecular Weight 922.1 g/mol
CAS No. 149440-16-4
Cat. No. B117046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYFLLRNP
CAS149440-16-4
Molecular FormulaC45H67N11O10
Molecular Weight922.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyNNUNPUFRTIMQBH-QJCLFNHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YFLLRNP (CAS 149440-16-4) Peptide: Baseline Specifications for PAR-1 Partial Agonist Procurement


YFLLRNP, also known as (Tyr¹)-TRAP-7, is a synthetic heptapeptide (YFLLRNP) that functions as a partial agonist of Protease-Activated Receptor-1 (PAR-1) [1]. At low concentrations (60 μM), it selectively activates the Gα₁₂/₁₃ signaling pathway without stimulating Gq or Gi, resulting in a unique phenotype of platelet shape change without Ca²⁺ mobilization or secretion [1]. This distinct pharmacological profile, demonstrated in human platelets, makes it an essential tool for dissecting PAR-1 signaling pathways and is not a generic substitute for full PAR-1 agonists or antagonists [2].

Why YFLLRNP (149440-16-4) Cannot Be Substituted by Generic PAR-1 Agonists or Antagonists


Substituting YFLLRNP with standard PAR-1 agonists (e.g., SFLLRN, TFLLR-NH₂) or antagonists (e.g., Vorapaxar, Q94) fundamentally alters the experimental output and invalidates the intended research application. Standard agonists typically induce full receptor activation, coupling to Gq, Gi, and G12/13, leading to Ca²⁺ mobilization, secretion, and aggregation—outcomes YFLLRNP is specifically designed to avoid at low concentrations [1]. Conversely, PAR-1 antagonists block all receptor signaling, preventing the study of the G12/13 pathway. YFLLRNP's unique concentration-dependent, pathway-biased partial agonism is not replicated by these alternatives, making it a non-interchangeable research tool [2]. The evidence below quantifies these critical differences.

YFLLRNP (CAS 149440-16-4) Quantitative Evidence: Head-to-Head Comparisons vs. PAR-1 Agonists SFLLRN, TFLLR-NH₂ & PAR-4 Agonist AYPGKF


Selective G12/13 Pathway Activation vs. SFLLRN's Full Agonism in Human Platelets

YFLLRNP (60 μM) selectively activates the G12/13 signaling pathway in human platelets without stimulating Gq or Gi pathways [1]. In contrast, the PAR-1 agonist SFLLRN (10 μM) induces a full activation profile, coupling to Gq, Gi, and G12/13 pathways, resulting in robust Ca²⁺ mobilization and aggregation [1]. The functional consequence is that YFLLRNP induces only shape change at 60 μM, whereas SFLLRN induces shape change, aggregation, and secretion at 10 μM [2]. This difference is quantified by the complete inhibition of YFLLRNP-induced shape change by the p160ROCK inhibitor Y-27632, while SFLLRN-induced shape change is only partially affected, highlighting distinct signaling requirements [1].

PAR-1 G12/13 signaling Platelet activation Signal transduction

Concentration-Dependent Phenotypic Switch vs. Fixed Agonism of TFLLR-NH₂

YFLLRNP exhibits a concentration-dependent functional switch that is absent in other PAR-1 agonists. At low concentrations (≤60 μM), it acts as a biased partial agonist, selectively activating G12/13 and inducing shape change without aggregation [1]. At high concentrations (>300 μM), YFLLRNP can induce platelet aggregation, although this occurs without secretion from dense granules at 300 μM [2]. In contrast, the selective PAR-1 agonist TFLLR-NH₂ acts as a fixed, full agonist across its effective concentration range, with an EC₅₀ of 1.9 μM for PAR-1 activation and no reported partial agonist or antagonistic properties .

PAR-1 Biased agonism G protein signaling Concentration-response

YFLLRNP as a Selective G12/13 Probe vs. PAR-4 Agonist AYPGKF in Pathway Dissection

YFLLRNP's selective activation of G12/13 pathways at low concentrations (60 μM) positions it as a specific tool for dissecting this pathway's role, distinct from PAR-4 activation [1]. In a study investigating dense granule release, 2MeSADP (a Gq/Gi activator) alone failed to cause release. However, supplementing 2MeSADP with YFLLRNP (60 μM) as a selective G12/13 activator resulted in dense granule release, demonstrating that supplemental G12/13 signaling is required for Gq-mediated dense granule release [1]. This is a functional distinction from PAR-4 agonists like AYPGKF, which, while also activating G12/13, do so concurrently with Gq, confounding the interpretation of G12/13-specific contributions. AYPGKF's EC₅₀ for platelet aggregation is ~15 μM [2].

PAR-1 PAR-4 G12/13 signaling Signal transduction

YFLLRNP (149440-16-4) Application Scenarios: Optimizing Research in Platelet Biology and GPCR Signaling


Dissecting G12/13-Mediated Platelet Shape Change Independent of Gq and Gi

This scenario leverages YFLLRNP's unique ability to induce platelet shape change via selective G12/13 activation at 60 μM, without Ca²⁺ mobilization or secretion [1]. It is the preferred tool for researchers investigating the RhoA/Rho-kinase pathway in platelet cytoskeletal reorganization, as the response is fully inhibited by Y-27632, confirming pathway specificity [2]. Generic PAR-1 agonists like SFLLRN cannot be used here because they also activate Gq and Gi, which confound the analysis of G12/13-specific events.

Investigating Synergistic Signaling in Dense Granule Release and GPIIb/IIIa Activation

YFLLRNP is essential for experiments requiring co-stimulation of G12/13 with other pathways. As demonstrated, supplementing Gq/Gi activation (e.g., with 2MeSADP) with YFLLRNP (60 μM) is both necessary and sufficient to trigger dense granule release [1] and, in combination with Gi signaling, to activate the fibrinogen receptor GPIIb/IIIa [2]. This application is critical for understanding the integrative signaling logic of platelet activation and cannot be replicated by using a full agonist that activates all pathways simultaneously.

Differentiating Activation States of the Platelet Thrombin Receptor (PAR-1)

YFLLRNP's dual behavior as a partial agonist (at low doses) and an antagonist of α-thrombin/SFLLRNP-induced aggregation makes it a powerful tool for distinguishing between distinct activation states of the PAR-1 receptor [1]. In experimental setups where researchers need to examine a partially activated receptor state—one that is not quiescent but also not fully active—YFLLRNP provides a unique pharmacological probe. Alternatives like the antagonist Vorapaxar or the full agonist TFLLR-NH₂ cannot access this intermediate signaling state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YFLLRNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.